Product packaging for 1,4-Dioxocine-6-carbaldehyde(Cat. No.:CAS No. 85553-97-5)

1,4-Dioxocine-6-carbaldehyde

Cat. No.: B14418359
CAS No.: 85553-97-5
M. Wt: 138.12 g/mol
InChI Key: QDGNLJGBOMVNFY-UHFFFAOYSA-N
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Description

1,4-Dioxocine-6-carbaldehyde is a chemical compound of interest in organic synthesis and materials science research. The 1,4-dioxocine core is an eight-membered, oxygen-containing heterocycle, and the presence of a formyl (carbaldehyde) group at the 6-position makes it a versatile building block for further chemical derivatization. This aldehyde functionality is commonly used in condensation and nucleophilic addition reactions to form new carbon-carbon bonds, potentially enabling the creation of more complex molecular architectures. Potential research applications for this compound may include its use as a precursor in the synthesis of novel macrocyclic compounds, ligands for catalysis, or organic semiconductors. Researchers might also explore its incorporation into polymers or its use in the development of pharmaceutical candidates, though its specific biological activity and mechanism of action are currently not well-defined in the scientific literature and would require further investigation. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O3 B14418359 1,4-Dioxocine-6-carbaldehyde CAS No. 85553-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85553-97-5

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

1,4-dioxocine-6-carbaldehyde

InChI

InChI=1S/C7H6O3/c8-5-7-1-2-9-3-4-10-6-7/h1-6H

InChI Key

QDGNLJGBOMVNFY-UHFFFAOYSA-N

Canonical SMILES

C1=COC=COC=C1C=O

Origin of Product

United States

Synthetic Methodologies for 1,4 Dioxocine 6 Carbaldehyde and Its Congeners

Strategies for Constructing the 1,4-Dioxocine Ring System

The formation of the eight-membered 1,4-dioxocine ring is a significant synthetic challenge. Chemists have developed several key strategies to assemble this heterocyclic framework, including cyclization, condensation, and ring-expansion techniques.

Ring-Closing Metathesis Approaches to Dioxocines

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of unsaturated rings, including those containing heteroatoms. wikipedia.org This reaction utilizes metal catalysts, most notably ruthenium-based complexes like Grubbs' catalysts, to facilitate the intramolecular reaction of a diene, forming a cycloalkene and releasing volatile ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org The functional group tolerance and effectiveness in forming medium-to-large rings make RCM particularly suitable for constructing the 1,4-dioxocine skeleton. wikipedia.orgorganic-chemistry.org

Research has demonstrated the successful application of RCM in creating complex dioxocine structures. For instance, novel coumarin-annulated tricyclic dioxocine scaffolds have been synthesized with high Z-selectivity using Grubbs' second-generation catalyst. researchgate.net This approach provides an efficient route to a library of unique heterocyclic systems. researchgate.net Similarly, RCM has been employed in the synthesis of 2,3,4,5-tetrahydrobenzo[b] researchgate.netmdpi.comdioxocine derivatives, highlighting its utility in creating fused ring systems.

Table 1: Examples of Ring-Closing Metathesis for Dioxocine Synthesis
Precursor TypeCatalystProduct TypeReference
Substituted Hydroxyl Coumarin (B35378) DieneGrubbs' Second-Generation CatalystCoumarin Annulated Tricyclic Dioxocine researchgate.net
Allyloxy-substituted Phenol DieneRuthenium Catalysts2,3,4,5-Tetrahydrobenzo[b] researchgate.netmdpi.comdioxocine Derivatives mdpi.com

Condensation Reactions for Dioxocine Framework Formation

Classical condensation reactions, particularly those forming ether linkages, provide a fundamental route to the 1,4-dioxocine ring. A common strategy involves the Williamson ether synthesis, where a 1,2-dihydroxy aromatic compound is reacted with a suitable 1,4-dihaloalkane.

A specific example is the synthesis of 2,3,4,5-tetrahydrobenzo[b] researchgate.netmdpi.comdioxocine moieties. This was achieved by reacting a catechol derivative with 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate. mdpi.com This straightforward two-component condensation effectively closes the eight-membered ring. mdpi.com While related, another condensation approach involves the pyrrolidine-catalyzed self-condensation of 2'-hydroxyacetophenones, which has been used to generate the isomeric 1,5-dioxocin core structure. mdpi.com

Table 2: Dioxocine Synthesis via Condensation Reaction
Reactant 1Reactant 2ConditionsProductReference
(E)-ethyl 3-(3,4-dihydroxyphenyl)acrylate1,4-dibromobutaneK₂CO₃, DMF, 70 °C(E)-ethyl 3-(2,3,4,5-tetrahydrobenzo[b] researchgate.netmdpi.comdioxocin-8-yl)acrylate mdpi.com

Ring-Expansion Routes for Dioxocine Synthesis

Ring-expansion reactions offer an alternative, albeit less common, pathway to dioxocine systems. This strategy involves the transformation of a smaller, more readily available heterocyclic ring into the larger eight-membered structure. While direct examples for 1,4-dioxocine are specialized, the principle is well-established in heterocyclic chemistry.

A relevant example of this concept is the visible-light-promoted ring expansion of 1,4-dioxane (B91453) (a six-membered ring) with aryl diazoesters to yield 1,4-dioxepanes (a seven-membered ring). researchgate.net This photochemical method suggests that similar strategies could be envisioned for expanding a seven-membered ring to the eight-membered 1,4-dioxocine. Furthermore, ring-expansion has been noted as a synthetic step in the creation of complex chiral benzo-fused aza-BODIPYs that incorporate a 1,4-dioxocine unit. sci-hub.se

Table 3: Ring-Expansion Reaction Analogy
Starting RingReagentConditionsExpanded ProductReference
1,4-DioxaneAryl DiazoesterVisible Light1,4-Dioxepane researchgate.net

Nucleophilic Aromatic Substitution in Tribenzo[b,f]researchgate.netmdpi.comdioxocine Synthesis

For the synthesis of highly fused systems, such as tribenzodioxocines, nucleophilic aromatic substitution (SNAr) is a key strategy. This reaction typically involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups. libretexts.org

The synthesis of 2,4,11,13-tetrasubstituted tribenzo researchgate.netmdpi.comdioxocine-7,8-dicarbonitriles has been accomplished for the first time through an activated SNAr reaction. researchgate.net The process involves the double etherification between a 3,3′,5,5′-tetra-substituted-biphenyl-2,2′-diol and an activated phthalonitrile (B49051) derivative, such as 4-bromo-5-nitrophthalonitrile. researchgate.net The high reactivity of the phthalonitrile, due to the presence of both nitro and bromo groups, facilitates the sequential substitution by the diol nucleophile to form the central eight-membered dioxocine ring, with yields reaching up to 68%. researchgate.net

Table 4: Synthesis of Tribenzodioxocines via Nucleophilic Aromatic Substitution
NucleophileElectrophileProductYieldReference
3,3′,5,5′-tetra-R-biphenyl-2,2′-diols4-bromo-5-nitrophthalonitrile2,4,11,13-tetrasubstituted tribenzo researchgate.netmdpi.comdioxocine-7,8-dicarbonitrilesUp to 68% researchgate.net
3,3′,5,5′-tetra-R-biphenyl-2,2′-diols4,5-dichlorophthalonitrile (B145054)2,4,11,13-tetrasubstituted tribenzo researchgate.netmdpi.comdioxocine-7,8-dicarbonitrilesUp to 68% researchgate.net

Regioselective Installation and Chemical Modification of the Carbaldehyde Moiety

Once the dioxocine ring is formed, the introduction of the carbaldehyde group is a crucial step toward the target molecule. This requires a regioselective formylation reaction that can be controlled to substitute at the desired position.

Direct Formylation Reactions on Dioxocine Precursors

Direct formylation of electron-rich aromatic compounds is a well-established transformation, with the Vilsmeier-Haack reaction being a prominent method. mdpi.com This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto an activated ring.

It has been reported that benzodioxocine precursors can undergo Vilsmeier-Haack formylation to yield the corresponding benzodioxocine carbaldehydes. researchgate.net This method is effective for introducing the aldehyde group directly onto the pre-assembled dioxocine framework, provided the ring system is sufficiently electron-rich to undergo electrophilic substitution.

Table 5: Direct Formylation of Dioxocine Precursors
SubstrateReactionReagentsProductReference
BenzodioxocineVilsmeier-Haack FormylationPOCl₃, DMFBenzodioxocine carbaldehyde researchgate.net

Compound Reference Table

Table 6: List of Chemical Compounds
Compound Name
1,4-Dioxocine-6-carbaldehyde
1,4-Dioxocine
2,3,4,5-Tetrahydrobenzo[b] researchgate.netmdpi.comdioxocine
Tribenzo researchgate.netmdpi.comdioxocine
Grubbs' Catalyst
Ethylene
Coumarin
1,4-Dibromobutane
Potassium Carbonate
(E)-ethyl 3-(3,4-dihydroxyphenyl)acrylate
(E)-ethyl 3-(2,3,4,5-tetrahydrobenzo[b] researchgate.netmdpi.comdioxocin-8-yl)acrylate
2'-Hydroxyacetophenone
1,5-Dioxocin
Pyrrolidine (B122466)
1,4-Dioxane
Aryl Diazoester
1,4-Dioxepane
Biphenyl-2,2'-diol
4-Bromo-5-nitrophthalonitrile
4,5-Dichlorophthalonitrile
Phosphorus Oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)

Functional Group Interconversions for Aldehyde Generation and Interconversion

The generation of the carbaldehyde group on the 1,4-dioxocine scaffold often relies on the oxidation of a primary alcohol. A variety of reagents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Mild oxidizing agents are generally preferred to prevent over-oxidation to the corresponding carboxylic acid. fiveable.me Common reagents for this purpose include:

Pyridinium (B92312) chlorochromate (PCC) and Pyridinium dichromate (PDC) : These chromium-based reagents are effective for the oxidation of primary alcohols to aldehydes. fiveable.meslideshare.net

Dess-Martin periodinane (DMP) : This reagent offers a mild and selective method for alcohol oxidation to aldehydes. fiveable.me

Swern oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. imperial.ac.uk

TPAP/NMO : The tetrapropylammonium (B79313) perruthenate (TPAP) catalyst, used in conjunction with N-methylmorpholine-N-oxide (NMO) as a co-oxidant, provides a catalytic and often high-yielding method for this conversion. imperial.ac.uk

Another strategy for generating the aldehyde functionality is through the reduction of a corresponding carboxylic acid ester or nitrile. vanderbilt.edu Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters and nitriles to aldehydes. imperial.ac.ukvanderbilt.edu

Functional group interconversions can also be used to modify the aldehyde group itself. For instance, the Baeyer-Villiger oxidation can convert an aldehyde into a formate (B1220265) ester using a peroxy acid. fiveable.me

Table 1: Reagents for the Oxidation of Primary Alcohols to Aldehydes

Reagent/MethodDescriptionSelectivity
PCC/PDC Chromium-based oxidants. fiveable.meslideshare.netGood for primary alcohols to aldehydes. fiveable.me
Dess-Martin Periodinane A hypervalent iodine compound, offers mild conditions. fiveable.meHigh selectivity for aldehydes. fiveable.me
Swern Oxidation Utilizes activated DMSO. imperial.ac.ukMild and selective for aldehydes. imperial.ac.uk
TPAP/NMO Catalytic system with a co-oxidant. imperial.ac.ukMild and efficient for aldehyde synthesis. imperial.ac.uk

Asymmetric Synthesis and Stereochemical Control in this compound Systems

The stereochemistry of the 1,4-dioxocine ring and its substituents is crucial for its biological activity and chemical properties. Asymmetric synthesis provides a powerful tool to control the three-dimensional arrangement of atoms in these molecules.

The addition of nucleophiles to the carbaldehyde group of dioxocine-related structures can proceed with varying degrees of diastereoselectivity. The inherent chirality of the dioxocine ring can influence the facial selectivity of the incoming nucleophile.

For example, studies on the nucleophilic addition to a related 6-methyl-1-oxa-4-thiaspiro[4.5]dec-6-ene-7-carbaldehyde have shown that the diastereoselectivity is dependent on the hybridization of the nucleophile. While sp3 hybridized nucleophiles showed modest selectivity, sp2 and sp hybridized nucleophiles exhibited improved but reversed selectivity. acs.org This highlights the subtle electronic and steric factors that govern the stereochemical outcome of such reactions.

The development of enantioselective methods for the synthesis of chiral dioxocine-carbaldehyde derivatives is an active area of research. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.

One approach involves the use of catalytic asymmetric epoxidation of enones, which can be a key step in the synthesis of chiral precursors to dioxocine systems. researchgate.net For instance, catalytic asymmetric epoxidation of an enone has been successfully used in the total synthesis of (+)-decursin and related natural products, which contain a dihydropyran ring that can be a precursor to a dioxocine-like structure. researchgate.net

Furthermore, enantioselective synthesis of related heterocyclic systems, such as 1,4-benzoxazepines, has been achieved using chiral Brønsted acid catalysts. This suggests that similar strategies could be applicable to the synthesis of chiral this compound derivatives. The use of chiral phosphine (B1218219) ligands in copper-catalyzed reactions has also proven effective for the enantioselective synthesis of α-quaternary aldehydes. nih.gov

Table 2: Examples of Asymmetric Methodologies

MethodCatalyst/ReagentApplication
Catalytic Asymmetric Epoxidation Chiral catalysts (e.g., derived from La(O-i-Pr)3, BINOL) researchgate.netSynthesis of chiral precursors for complex natural products. researchgate.net
Chiral Brønsted Acid Catalysis Chiral phosphoric acids (CPAs) Enantioselective synthesis of related heterocycles.
Copper-Catalyzed Allylic Substitution Chiral phosphine ligands nih.govEnantioselective synthesis of α-quaternary aldehydes. nih.gov

Retrosynthetic Analysis of this compound and Complex Derivatives

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules like this compound and its derivatives. airitilibrary.com This approach involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. airitilibrary.com

A plausible retrosynthetic analysis of this compound would involve disconnecting the eight-membered ring. A key disconnection could be the ether linkages, leading back to a diol and a dihalide or a related dielectrophile. The carbaldehyde group could be introduced via a formylation reaction or derived from a precursor functional group like a hydroxymethyl or carboxyl group through functional group interconversion. imperial.ac.uk

For more complex derivatives, the retrosynthetic strategy would also consider the stereocenters and the order of bond formations to achieve the desired stereochemistry. For instance, the synthesis of tribenzo vanderbilt.eduacs.orgdioxocine derivatives has been achieved through the reaction of substituted biphenyl-2,2'-diols with dichlorophthalonitriles, demonstrating a convergent approach where key fragments are synthesized separately and then combined. researchgate.net

The synthesis of unsymmetrical 1,4-dicarbonyl compounds, which can be precursors to heterocyclic systems, has been explored through various methods, including visible-light-mediated radical coupling reactions. researchgate.net Such strategies could be adapted for the synthesis of precursors to substituted 1,4-dioxocine systems.

Reactivity and Mechanistic Investigations of 1,4 Dioxocine 6 Carbaldehyde

Nucleophilic Additions to the Carbaldehyde Functionality

The aldehyde group in 1,4-dioxocine-6-carbaldehyde is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effect of the oxygen atom, makes it susceptible to a variety of nucleophiles. libretexts.org These reactions typically proceed via a base-promoted or acid-catalyzed mechanism, leading to the formation of a tetrahedral intermediate. libretexts.org

Common nucleophilic addition reactions include the formation of cyanohydrins upon treatment with cyanide ions and the formation of hemiacetals and acetals with alcohols. libretexts.org The stability of the resulting products, such as hydrates formed with water, can vary. libretexts.org For instance, the diastereoselectivity of nucleophilic additions to similar aldehyde systems can be influenced by the hybridization of the nucleophile and the polarity of the reaction medium. acs.org Studies on related α,β-unsaturated aldehydes show that nucleophiles can add to the carbonyl carbon in what is known as a 1,2-addition, or to the β-carbon in a conjugate (1,4) addition. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileProduct TypeGeneral Reaction Conditions
HCN/CN⁻CyanohydrinBase-catalyzed
R-OHHemiacetal/AcetalAcid or base-catalyzed
H₂OHydrate (gem-diol)Acid or base-catalyzed
RMgX (Grignard reagent)Secondary alcoholAnhydrous ether
RLi (Organolithium reagent)Secondary alcoholAnhydrous ether/hexane (B92381)

Electrophilic Aromatic and Heteroaromatic Substitution on Substituted Dioxocine Rings

While the parent 1,4-dioxocine is not aromatic, substituted derivatives, particularly benzo-fused systems, can undergo electrophilic substitution reactions. For instance, naphtho[1,8-de]-1,3-dioxine can be nitrated and brominated. researchgate.net The reactivity of such systems is influenced by the nature and position of existing substituents on the ring. The synthesis of various substituted tribenzo evitachem.comebsco.comdioxocine derivatives has been achieved through nucleophilic aromatic substitution reactions, highlighting the potential for functionalization of these complex ring systems. researchgate.net The Vilsmeier-Haack reaction, a method for formylating electron-rich aromatic compounds, can sometimes lead to the formation of unexpected side products. mdpi.com

Oxidation and Reduction Pathways of this compound

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid using common oxidizing agents. Conversely, reduction of the aldehyde yields the corresponding primary alcohol. Research on analogous compounds like 2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol (B1330552) demonstrates that the hydroxyl group can be oxidized to a ketone, and the aromatic ring can undergo substitution reactions. A study on the Baeyer-Villiger oxidation of a substituted benzaldehyde (B42025) unexpectedly yielded a dibromodisalicylaldehyde as a side product, illustrating the potential for complex reaction pathways. mdpi.com

Table 2: Common Oxidation and Reduction Reactions

Reaction TypeReagentProduct
OxidationKMnO₄, CrO₃, Ag₂O1,4-Dioxocine-6-carboxylic acid
ReductionNaBH₄, LiAlH₄(1,4-Dioxocin-6-yl)methanol

Pericyclic Reactions Involving the 1,4-Dioxocine System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not significantly affected by solvent changes or catalysts. ebsco.commsu.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the conservation of orbital symmetry. uomustansiriyah.edu.iqlibretexts.org The 1,4-dioxocine ring system, with its embedded π-bonds, has the potential to participate in such transformations. For instance, intramolecular [2+2] photocycloaddition reactions of related enones can lead to the formation of complex polycyclic systems, including those with a central evitachem.commsu.edudioxocane ring. acs.org The synthesis of coumarin-annulated dioxocines has been achieved using olefin metathesis, a reaction that has become a powerful tool for forming carbon-carbon double bonds. researchgate.net

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials. unica.it Multicomponent reactions, where multiple starting materials react in a single step, also offer significant synthetic advantages. rsc.org

The aldehyde group of this compound makes it a suitable candidate for incorporation into such complex reaction sequences. For example, cascade reactions have been utilized for the synthesis of various heterocyclic compounds, such as thiazole (B1198619) derivatives. nih.gov The development of novel cascade reactions continues to be an active area of research for constructing valuable and complex molecules. rsc.org

Elucidation of Unexpected Reaction Pathways and Side Product Formation

The study of chemical reactions often reveals unexpected pathways and the formation of side products. mdpi.com These "side reactions" can provide valuable insights into reaction mechanisms and can sometimes lead to the discovery of novel compounds and synthetic methodologies. scribd.comresearchgate.net For instance, an unexpected conversion of a pyridine (B92270) derivative to its N-benzylated pyridinium (B92312) salt was attributed to the presence of unreacted benzyl (B1604629) bromide. mdpi.com In another case, the reaction of 2,3-dihydronaphtho[2,3-b] evitachem.comebsco.comdioxine-2-carbaldehyde under Johnson–Corey–Chaykovsky conditions unexpectedly yielded (3-methylene-2,3-dihydronaphtho[2,3-b] evitachem.comebsco.comdioxin-2-yl)methanol instead of the expected epoxide. mdpi.com The formation of olefinic side products has also been observed in photochemical reactions of related enones. acs.org

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Advanced Spectroscopic Characterization of 1,4 Dioxocine 6 Carbaldehyde and Its Derivatives

Electronic Absorption and Chiroptical Spectroscopy

Electronic and chiroptical spectroscopic methods are pivotal in understanding the molecular structure, conformation, and electronic transitions within 1,4-dioxocine derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed insights into their properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For derivatives of 1,4-dioxocine, the UV-Vis spectra are dictated by the core heterocyclic ring, the aldehyde functional group, and any additional fused rings or substituents.

The aldehyde group (–CHO) on the 1,4-dioxocine ring is expected to exhibit a weak absorption band corresponding to the n→π* transition, typically observed in the 270-300 nm region for carbonyl compounds. masterorganicchemistry.com Stronger absorptions at shorter wavelengths arise from π→π* transitions within the conjugated system.

In more complex systems, such as polymers derived from thieno[3,4-b] researchgate.netacs.orgdioxocine (a fused-ring relative), the electronic properties are significantly altered. Spectroelectrochemical analysis of a polymer film of 5,10-dihydrobenzo[f]thieno[3,4-b] researchgate.netacs.orgdioxocine (DTD) identified a π-π* transition wavelength (λmax) at 585 nm. researchgate.netresearchgate.net This corresponds to a calculated electronic band gap (Eg) of 1.69 eV. researchgate.netresearchgate.net Similarly, polymers of 2,3,4,5-tetrahydrothieno[3,4-b] researchgate.netacs.orgdioxocine (BuDOT) show electronic band gaps of approximately 1.7 eV (corresponding to ~730 nm). acs.org

For chiral aza-BODIPY dyes incorporating dinaphtho[1,2-e:1′,2′-g]-1,4-dioxocine moieties, the electronic absorption spectra provide information on the interaction between the chromophores. sci-hub.se Likewise, the electronic absorption spectra of chiral binaphthyl-linked subphthalocyanines, synthesized from a benzo[b]dinaphtho[2,1-e:1',2'-g] researchgate.netacs.org-dioxocine precursor, have been thoroughly investigated to understand their electronic structure. rsc.org The position of the characteristic Q-band in the UV-vis spectra of phthalocyanine (B1677752) derivatives is also influenced by the nature of the substituents on the dioxocine framework. researchgate.net

Table 1: UV-Vis Spectroscopic Data for 1,4-Dioxocine Derivatives

Compound/Derivative λmax (nm) Band Gap (Eg) (eV) Transition Type Source(s)
Aldehyde (general) ~270-300 - n→π* masterorganicchemistry.com
Poly(DTD) 585 1.69 π-π* researchgate.netresearchgate.net
Poly(BuDOT) ~730 ~1.7 π-π* acs.org
2-(allyloxy)cyclohex-2-en-1-one 259 - - nih.gov

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Spectroscopy

Chiroptical techniques such as Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are indispensable for studying chiral molecules. numberanalytics.comjascoinc.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules, providing information on their absolute configuration and conformation in solution. nih.govfaccts.de

For derivatives of 1,4-dioxocine, CD and MCD spectroscopy have been particularly useful in characterizing complex chiral superstructures. Chiral subphthalocyanines (SubPcs) linked with (R)- and (S)-2,2'-binaphthyl units via a dioxocine bridge have been prepared and analyzed using these methods. rsc.orgresearchgate.net The CD spectra, in conjunction with Time-Dependent Density Functional Theory (TD-DFT) calculations, allow for the detailed interpretation of electronic transitions and the assignment of absolute configurations. rsc.org

In one study, the CD spectrum of a chiral subphthalocyanine (B1262678) derived from benzo[b]dinaphtho researchgate.netacs.org-dioxocine dicarbonitrile showed distinct Cotton effects corresponding to the electronic transitions of the chromophore. rsc.org The MCD spectrum, which measures CD induced by an external magnetic field, provided complementary information about both degenerate and non-degenerate electronic states, aiding in the assignment of the observed absorption bands. rsc.org Similar studies on chiral phthalocyanines derived from the same dioxocine precursor have also utilized CD and MCD to establish their chiroptical properties. scispace.com Furthermore, the absolute configurations of dioxocine derivatives formed during certain synthetic routes have been determined using HPLC-ECD (High-Performance Liquid Chromatography-Electronic Circular Dichroism) and TDDFT-ECD calculations. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Upon absorbing a photon, a molecule is promoted to an excited electronic state; fluorescence is the emission of a photon that occurs when the molecule returns to the ground state.

The fluorescence properties of 1,4-dioxocine-6-carbaldehyde itself are not widely reported, but related structures show significant fluorescence. BODIPY (boron-dipyrromethene) dyes are known for being highly fluorescent. metu.edu.tr Chiral aza-BODIPYs that incorporate a dinaphtho-1,4-dioxocine moiety have been synthesized, and their optical properties, likely including fluorescence, have been studied. sci-hub.se A separate class of symmetric and asymmetric meso-CF3-BODIPY dyes have been shown to fluoresce strongly in the 560–680 nm range, with fluorescence quantum yields (Φf) reaching as high as 0.56–1.00. acs.org

Additionally, a chiral zinc phthalocyanine complex, which features a dinaphtho[1,2-e:1',2'-g]-1,4-dioxocine)-[2,3-b]phthalocyaninato ligand, was characterized by fluorescence spectroscopy, indicating that these complex dioxocine derivatives can be emissive. researchgate.net

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformation, which is crucial for understanding the structure-property relationships in 1,4-dioxocine derivatives.

The crystal structures of larger, more complex molecules incorporating the dioxocine ring have also been elucidated. For instance, the absolute molecular structures of both (R)- and (S)-enantiomers of a chiral phthalocyanine built from a benzo[b]dinaphtho researchgate.netacs.orgdioxocine-5,6-dicarbonitrile precursor were unambiguously determined by single-crystal X-ray diffraction analysis. scispace.com This analysis confirmed the specific spatial arrangement of the bulky side groups and the non-planar conformation of the phthalocyanine core. Similarly, metal complexes of (N4E,N8E)-2,10-dimethyl-N4,N8-bis(pyridin-2-ylmethylene)-12H-6,12-methanodibenzo[d,g] researchgate.netugr.esdioxocine-4,8-diamine have been characterized crystallographically, revealing the coordination geometry around the metal centers. rsc.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to study the redox properties of molecules, i.e., their ability to be oxidized or reduced. These methods are especially important for dioxocine derivatives designed for applications in electronic materials, such as conducting polymers and electrochromic devices.

The electrochemical behavior of polymers derived from thieno-fused dioxocines has been extensively studied. The polymer of 2,3,4,5-tetrahydrothieno[3,4-b] researchgate.netacs.orgdioxocine (PBuDOT) is electrochemically stable within a potential range of -0.6 V to +1.55 V. researchgate.net CV studies show the oxidation and reduction peaks associated with the doping (oxidation) and dedoping (reduction) of the polymer backbone. researchgate.net The maximum concentration of charge carriers (spins) in PBuDOT is observed at a potential of 0.35 V. researchgate.net

Similarly, the electrochemical polymerization of 5,10-dihydrobenzo[f]thieno[3,4-b] researchgate.netacs.orgdioxocine (DTD) has been carried out by repeatedly scanning the potential between -0.5 V and +1.5 V. researchgate.net The resulting polymer, P(DTD), can be reversibly switched between its neutral (dark blue) and oxidized (transparent) states, a property known as electrochromism. researchgate.netresearchgate.net

The formal electrode potentials of more complex structures, such as lanthanide bis(phthalocyanine) complexes derived from dioxocine dicarbonitriles, have also been determined using CV and differential pulse voltammetry (DPV). tesisenred.net Furthermore, chiral subphthalocyanines featuring a dioxocine linker have been characterized via electrochemical methods to probe their redox behavior. researchgate.net

Table 2: Electrochemical Data for 1,4-Dioxocine Derivatives from Cyclic Voltammetry

Compound/Derivative Key Finding Potential Range / Value Source(s)
PBuDOT Stable Potential Window -0.6 V to +1.55 V researchgate.net
PBuDOT Peak Spin Concentration 0.35 V researchgate.net
DTD Electropolymerization Range -0.5 V to +1.5 V researchgate.net

Theoretical and Computational Chemistry of 1,4 Dioxocine 6 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule from first principles. These computational tools are instrumental in predicting molecular structure, stability, and electronic characteristics in the absence of extensive experimental data.

Ab Initio and Density Functional Theory (DFT) Methods for Electronic Structure

The electronic structure of 1,4-Dioxocine-6-carbaldehyde can be effectively investigated using both ab initio and Density Functional Theory (DFT) methods. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), derive solutions from the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. mdpi.com

DFT has become a more common approach for molecules of this size due to its favorable balance of accuracy and computational efficiency. uchicago.edu Functionals such as B3LYP and M06-2x, combined with basis sets like 6-31G(d,p) or the def2 series, are frequently used to calculate the electronic properties of organic molecules. karazin.uaripublication.com These calculations provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's stability and reactivity. For this compound, these methods would elucidate the electronic influence of the electron-withdrawing carbaldehyde group on the 1,4-dioxocine ring.

Molecular Geometry Optimization and Conformational Analysis

Determining the stable three-dimensional structure of this compound is achieved through geometry optimization. google.com This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. researchgate.net For a flexible eight-membered ring like 1,4-dioxocine, multiple low-energy conformations, such as boat, chair, and twist forms, are possible. Computational studies on the parent 1,4-dioxocine ring have shown it to be nonplanar. fao.org A derivative, 4,11-dimethyl-2,13-di-m-tolyltribenzo[b,e,g] fao.orgmdpi.comdioxocine, was found to adopt a characteristic twisted conformation. mdpi.com

Conformational analysis of this compound would involve exploring its potential energy surface to identify all stable conformers and the transition states that connect them. This analysis is vital as the molecule's reactivity and spectroscopic properties are dependent on its predominant conformation. The presence of the carbaldehyde substituent would further influence the conformational preference of the ring.

Table 1: Representative Theoretical Geometrical Parameters for 1,4-Dioxocine Ring System Note: These are typical, representative values for related structures, as specific experimental data for this compound is not available. Actual values would be determined via specific computational optimization.

ParameterBond/AngleTypical Value
Bond LengthC-O~1.38 Å mdpi.com
C=C~1.34 Å
C-C~1.47 Å
C=O (aldehyde)~1.21 Å
C-H (vinyl)~1.09 Å
Bond AngleC-O-C~115-120°
O-C=C~120-125°
C-C-H (aldehyde)~120°

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. wikipedia.orgscribd.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO is the lowest-energy orbital available to accept electrons, thus acting as an electrophile. youtube.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. ripublication.com A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net For this compound, the electron-withdrawing nature of the aldehyde group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,4-dioxocine ring. This effect generally leads to a smaller HOMO-LUMO gap, suggesting increased reactivity.

Table 2: Conceptual HOMO-LUMO Energy Comparison Note: This table illustrates the expected qualitative effect of the aldehyde substituent. Absolute energy values require specific DFT calculations.

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE)Expected Reactivity
1,4-Dioxocine (unsubstituted)HigherHigherLargerLess Reactive
This compoundLowerLowerSmallerMore Reactive

Orbital Interactions in Reaction Mechanisms and Selectivity

The shapes and energies of the frontier orbitals dictate how molecules interact during a chemical reaction. wikipedia.org For a reaction to occur, the orbitals of the reactants must overlap effectively. The interaction between the HOMO of one species and the LUMO of another is the most significant stabilizing interaction leading to bond formation. scribd.com

In this compound, the LUMO is expected to have significant density on the carbonyl carbon of the aldehyde group and on the carbons of the dioxocine ring conjugated with it. This indicates that these sites are the most electrophilic and susceptible to attack by nucleophiles. The HOMO's spatial distribution would, in turn, indicate the most nucleophilic sites of the molecule, likely concentrated on the π-system of the double bonds and the oxygen lone pairs. FMO analysis can thus be used to predict the regioselectivity and stereoselectivity of reactions such as Diels-Alder cycloadditions, nucleophilic additions to the carbonyl group, and electrophilic additions to the ring's double bonds.

Assessment of Aromaticity and Antiaromaticity within the 1,4-Dioxocine Ring System

Aromaticity is a property of cyclic, planar, conjugated systems that results in enhanced thermodynamic stability. masterorganicchemistry.com According to Hückel's rule, a system with (4n+2) π-electrons is aromatic, while a system with 4n π-electrons is antiaromatic and highly unstable if forced to be planar. careerendeavour.com

The 1,4-dioxocine ring contains eight π-electrons (4n, where n=2). If the ring were planar, it would be classified as antiaromatic. thieme-connect.de However, computational and experimental studies of 1,4-dioxin and related compounds show that the system avoids this destabilization by adopting a non-planar conformation. fao.orgthieme-connect.de This deviation from planarity disrupts the cyclic conjugation of the π-orbitals, and as a result, the molecule is classified as non-aromatic rather than antiaromatic. fao.orgstackexchange.com The reactivity of 1,4-dioxin is more akin to that of an unsaturated aliphatic ether than an aromatic compound. thieme-connect.de The addition of a carbaldehyde substituent to the 1,4-dioxocine ring is not expected to alter this fundamental non-aromatic character, as the energetic penalty of a planar, antiaromatic structure remains prohibitive.

Synthesis and Characterization of Substituted 1,4 Dioxocine 6 Carbaldehyde Derivatives and Analogs

Chemical Transformations at the Carbaldehyde Position

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to a vast range of chemical transformations. This reactivity allows for the conversion of 1,4-Dioxocine-6-carbaldehyde into a library of derivatives with diverse functional groups, including carboxylic acids, esters, amides, nitriles, alcohols, and alkenes.

The oxidation of the aldehyde group in this compound to a carboxylic acid represents a fundamental transformation, yielding 1,4-Dioxocine-6-carboxylic acid. This conversion can be achieved using various standard oxidizing agents. The resulting carboxylic acid is a valuable intermediate, readily converted into ester derivatives through Fischer esterification or by reaction with alkyl halides after conversion to its carboxylate salt.

Research on analogous structures, such as 1,4-benzodioxane (B1196944) systems, demonstrates the feasibility of these transformations. For instance, the hydrolysis of a methyl ester to a carboxylic acid is a key step in the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.orgscirp.org This carboxylic acid can then be esterified. A typical two-step process would involve:

Oxidation: Treatment of the aldehyde with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) to form the carboxylic acid.

Esterification: Reaction of the resulting 1,4-Dioxocine-6-carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) to yield the corresponding ester. scirp.org

Table 1: Synthesis of Carboxylic Acid and Ester Derivatives

Starting Material Transformation Reagents & Conditions Product

Amide derivatives are commonly synthesized from the corresponding carboxylic acid. Following the oxidation of this compound, the resulting 1,4-Dioxocine-6-carboxylic acid can be activated and reacted with a primary or secondary amine. A common activation method involves converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂). scirp.org The highly reactive acid chloride then readily reacts with an amine to form the desired amide. Alternatively, direct coupling methods using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) can be employed to form the amide bond directly from the carboxylic acid and amine. ajchem-a.com

The conversion of the carbaldehyde directly to a nitrile offers a more streamlined synthetic route. This transformation can be achieved in a one-pot reaction by first forming the aldoxime in situ with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), followed by dehydration. researchgate.net Various reagents and conditions have been developed for this dehydration step, including refluxing in solvents like dimethylformamide (DMF) or using specific catalytic systems. researchgate.net

Table 2: Synthesis of Amide and Nitrile Derivatives

Starting Material Transformation Reagents & Conditions Product

The reduction of the aldehyde functionality in this compound provides access to the corresponding primary alcohol, (1,4-Dioxocin-6-yl)methanol. This is a standard transformation typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, while the more powerful lithium aluminum hydride (LiAlH₄) is also highly effective. acs.orglibretexts.orgdocbrown.info The choice of reagent depends on the presence of other reducible functional groups within the molecule.

The conversion of the aldehyde to an alkene, a process known as olefination, significantly expands the molecular diversity of the derivatives. The most common method for this transformation is the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile, allowing for the formation of a wide range of substituted alkenes depending on the structure of the ylide used. Other olefination protocols, such as the Horner-Wadsworth-Emmons reaction, can also be employed, often providing enhanced stereoselectivity for the resulting alkene.

Table 3: Synthesis of Alcohol and Alkene Derivatives

Starting Material Transformation Reagents & Conditions Product
This compound Reduction NaBH₄, CH₃OH, 0 °C to RT (1,4-Dioxocin-6-yl)methanol
This compound Olefination (Wittig) Ph₃P=CHR, THF, RT 6-(alkenyl)-1,4-Dioxocine

Design and Synthesis of Dioxocine Ring-Substituted Analogs

The introduction of halogen atoms (F, Cl, Br, I) onto the dioxocine ring can significantly alter the reactivity of the 6-carbaldehyde group. Halogens exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic or pseudo-aromatic ring towards electrophilic substitution but activates it towards nucleophilic attack.

Specifically for this compound, halogenation of the ring would increase the electrophilicity of the carbonyl carbon. This is because the electron-withdrawing nature of the halogen pulls electron density away from the ring and, consequently, from the carbaldehyde group. This enhanced electrophilicity would make the aldehyde more susceptible to attack by nucleophiles. Therefore, reactions such as reduction, addition of Grignard reagents, and formation of imines or oximes would be expected to proceed at a faster rate compared to the non-halogenated parent compound. The synthesis of compounds like 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine confirms that halogenated dioxocine scaffolds are synthetically accessible. sigmaaldrich.com

The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the dioxocine ring provides a powerful tool for modulating the reactivity of the carbaldehyde.

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) donate electron density to the ring system. This has the effect of decreasing the electrophilicity of the carbonyl carbon in the carbaldehyde group. As a result, nucleophilic addition reactions at the aldehyde would be slower compared to the unsubstituted compound.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) pull electron density away from the ring. As discussed with halogens, this increases the partial positive charge on the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. The synthesis of related heterocyclic systems has shown that the presence of electron-deficient precursors can be beneficial; for example, an efficient synthesis of 3,6-epoxy Current time information in Bangalore, IN.google.comdioxocines was observed when using electron-deficient salicylaldehydes. researchgate.net This principle directly applies to the reactivity of a pre-formed dioxocine-carbaldehyde. Studies on complex systems like tetrasubstituted tribenzo Current time information in Bangalore, IN.researchgate.netdioxocine-7,8-dicarbonitriles also underscore the significant impact that ring substituents have on the electronic properties of the entire molecule. researchgate.net

Table 4: Predicted Effect of Ring Substituents on Carbaldehyde Reactivity

Substituent Type Example Groups Effect on Dioxocine Ring Predicted Impact on Aldehyde Reactivity (Nucleophilic Addition)
Electron-Donating (EDG) -CH₃, -OCH₃, -N(CH₃)₂ Increases electron density Decrease
Electron-Withdrawing (EWG) -Cl, -Br, -CN, -NO₂ Decreases electron density Increase

Development of Fused and Annulated 1,4-Dioxocine Systems

The development of fused and annulated 1,4-dioxocine systems represents a significant area of research, driven by the potential of these complex structures in various applications, including materials science and medicinal chemistry. Several synthetic strategies have been devised to construct these intricate molecular architectures.

One notable approach involves the reaction of 2'-hydroxyacetophenones, which, under pyrrolidine (B122466) catalysis, undergo a self-condensation reaction to form methanodibenzo[b,f] Current time information in Bangalore, IN.researchgate.netdioxocins. mdpi.com This method provides an efficient route to a polycyclic core, and optimization of reaction conditions, such as using hexane (B92381) as a solvent, has been explored to improve yields. mdpi.com The substrate scope has been expanded to include various substituted 2'-hydroxyacetophenones, demonstrating the versatility of this method. mdpi.com

Another strategy focuses on the synthesis of coumarin-annulated dioxocines. This is achieved through a diversity-oriented approach using ring-closing metathesis (RCM) with Grubbs' second-generation catalyst. researchgate.net This method allows for the creation of novel tricyclic coumarin (B35378) heterocycles with high Z-selectivity and in excellent yields. researchgate.net The combination of the Claisen rearrangement and RCM has been instrumental in constructing C7/C8-C6-C6 tricyclic core structures. researchgate.net

Furthermore, the synthesis of tribenzo Current time information in Bangalore, IN.researchgate.netdioxocine-7,8-dicarbonitriles has been accomplished through the reaction of 3,3′,5,5′-tetra-R-biphenyl-2,2′-diols with activated phthalonitriles like 4-bromo-5-nitro- or 4,5-dichlorophthalonitriles. researchgate.net This nucleophilic aromatic substitution reaction yields the target products in up to 68% yield. researchgate.net These dicarbonitrile derivatives serve as precursors for the synthesis of novel phthalocyanine (B1677752) analogs containing oxygen-heterorings. researchgate.net

The condensation of salicyl aldehydes with epichlorohydrin (B41342), catalyzed by benzyl (B1604629) triethylammonium (B8662869) chloride, provides an efficient route to 3,6-epoxy Current time information in Bangalore, IN.researchgate.netdioxocines. researchgate.net This method is effective for a range of salicyl aldehydes, including those with neutral or electron-deficient substituents, consistently producing the desired dioxocine derivatives in good yields. researchgate.net The structural integrity of these compounds has been confirmed through various spectroscopic methods and X-ray crystallography. researchgate.net

Additionally, the development of oxepine- and dioxocine-angularly annulated flavone (B191248) skeletons has been reported. lookchem.com Caffeic acid amides featuring 2,3,4,5-tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netdioxocine moieties have also been synthesized and evaluated for their biological activities. ugr.es

Table 1: Synthesis of Fused and Annulated 1,4-Dioxocine Systems

Starting Materials Key Reaction/Catalyst Resulting System Ref.
2'-Hydroxyacetophenones Pyrrolidine Catalysis Methanodibenzo[b,f] Current time information in Bangalore, IN.researchgate.netdioxocins mdpi.com
Substituted Hydroxyl Coumarins Grubbs' 2nd Gen. Catalyst (RCM) Coumarin Annulated Dioxocines researchgate.net
3,3′,5,5′-tetra-R-biphenyl-2,2′-diols and Activated Phthalonitriles Nucleophilic Aromatic Substitution Tribenzo Current time information in Bangalore, IN.researchgate.netdioxocine-dicarbonitriles researchgate.net
Salicyl Aldehydes and Epichlorohydrin Benzyl Triethylammonium Chloride 3,6-Epoxy Current time information in Bangalore, IN.researchgate.netdioxocines researchgate.net
Not Specified Not Specified Oxepine- and Dioxocine-annulated Flavones lookchem.com
Not Specified Not Specified Caffeic acid amides with Tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netdioxocine moieties ugr.es

Synthesis of Optically Active Dioxocine-Carbaldehyde Derivatives

The synthesis of optically active 1,4-dioxocine derivatives is of great interest due to the importance of chirality in determining the biological activity and physical properties of molecules. Several approaches have been developed to access enantiomerically pure or enriched dioxocine-containing structures.

One significant achievement in this area is the synthesis of chiral metal-free tetrakis(dinaphtho[1,2-e:1',2'-g]-1,4-dioxocine)[2,3-b;2',3'-k;2'',3''-t;2''',3'''-c']phthalocyanine. scispace.com This was accomplished through the cyclic tetramerization of the corresponding optically active benzo[b]dinaphtho[2,1-e:1',2'-g] Current time information in Bangalore, IN.researchgate.netdioxocine-5,6-dicarbonitrile precursors. scispace.com These precursors were prepared from 4,5-dichlorophthalonitrile (B145054) and (R)- or (S)-1,1'-binaphthyl-2,2'-diol. scispace.com The absolute molecular structures of both enantiomers of the final phthalocyanine product were unambiguously determined by single-crystal X-ray diffraction analysis. scispace.com

The development of chiral benzo-fused aza-BODIPYs incorporating a dinaphtho[1,2-e:1′,2′-g]-1,4-dioxocine moiety has also been reported. researchgate.net The introduction of chiral binaphthyl substituents extends the optical activity of these compounds into the near-IR range. researchgate.net

Furthermore, a general and efficient route for synthesizing various oxa-carbocycle-annulated flavone skeletons, including those with dioxocine rings, has been developed. lookchem.com While the primary focus of this work was on the annulated structures, the methodologies employed could potentially be adapted for the synthesis of optically active derivatives by using chiral starting materials or catalysts.

A diversity-oriented organic synthesis strategy has been demonstrated for creating novel coumarin annulated tricyclic dioxocine scaffolds with high Z-selectivity. researchgate.net This method utilizes a ring-closing metathesis reaction catalyzed by Grubbs' second-generation catalyst. researchgate.net The use of chiral auxiliaries or chiral catalysts in such a system could pave the way for the asymmetric synthesis of these complex heterocyclic structures.

Table 2: Approaches to Optically Active Dioxocine Derivatives

Chiral Precursor/Method Target Chiral System Key Findings Ref.
(R)/(S)-1,1'-Binaphthyl-2,2'-diol Chiral metal-free tetrakis(dinaphtho[1,2-e:1',2'-g]-1,4-dioxocine)phthalocyanine Synthesis of enantiomers with absolute structures confirmed by X-ray crystallography. scispace.com
Chiral Binaphthyl Substituents Chiral benzo-fused aza-BODIPYs with a dinaphtho[1,2-e:1′,2′-g]-1,4-dioxocine moiety Extension of optical activity into the near-IR range. researchgate.net
Ring-Closing Metathesis Coumarin annulated tricyclic dioxocines High Z-selectivity achieved; potential for adaptation to asymmetric synthesis. researchgate.net

Advanced Academic Applications and Functional Materials Based on 1,4 Dioxocine 6 Carbaldehyde Scaffolds

Optoelectronic Materials Research

The electronic properties of the 1,4-dioxocine ring system, combined with the versatile reactivity of the carbaldehyde group, make this compound a molecule of interest for optoelectronic applications. The aldehyde allows for its incorporation into larger conjugated systems and polymers, which are essential for the fabrication of optoelectronic devices.

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This phenomenon is the basis for technologies like smart windows, electrochromic mirrors, and low-power displays. Polymers derived from heterocyclic compounds, particularly those containing thiophene (B33073) and its fused-ring analogues, are well-known for their excellent electrochromic performance. acs.orggoogle.com

Although 1,4-Dioxocine-6-carbaldehyde itself has not been extensively studied for its electrochromic properties, polymers derived from structurally similar 3,4-alkylenedioxythiophene (EDOT) derivatives, which also feature a dioxo-heterocyclic ring, have shown significant promise. For instance, polymers of 5,10-dihydrobenzo[f]thieno[3,4-b] acs.orgresearchgate.netdioxocine (DTD), a thiophene-fused dioxocine derivative, exhibit a low band gap of 1.69 eV and display distinct color changes upon electrochemical switching. researchgate.net These polymers are considered competitive with well-established electrochromic materials like poly(EDOT). researchgate.net

The carbaldehyde group on the 1,4-dioxocine ring provides a reactive site for polymerization, for example, through condensation reactions to form polyazomethines. chemsynthesis.com The properties of the resulting electrochromic polymer could be tuned by the choice of the co-monomer. The table below summarizes the electrochromic properties of polymers derived from related heterocyclic systems, suggesting the potential performance of polymers based on this compound.

Polymer Based OnBand Gap (eV)Switching Time (s)Contrast Ratio (%)Color ChangeReference
5,10-dihydrobenzo[f]thieno[3,4-b] acs.orgresearchgate.netdioxocine (DTD)1.69--- researchgate.net
Poly(3,4-alkylenedioxythiophene)s~1.70.8 - 2.244 - 63Light Green (oxidized) to Dark Blue (reduced) acs.org

Data for related and analogous compounds, as direct data for this compound polymers is not available.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property that is crucial for applications in optical communications, data storage, and optical computing. nih.govechemi.com A common molecular design strategy for organic NLO materials is the creation of a donor-π-acceptor (D-π-A) system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. nih.gov

The this compound scaffold is a promising starting point for the design of NLO materials. The 1,4-dioxocine ring can serve as part of the π-conjugated system, while the carbaldehyde group acts as an electron acceptor. By chemically modifying the dioxocine ring to include an electron-donating substituent, a D-π-A molecule could be synthesized. The NLO response of such a molecule would depend on the strength of the donor and acceptor groups and the efficiency of the π-bridge. Theoretical studies on other organic molecules have shown that careful tuning of these components can lead to materials with large hyperpolarizabilities, a key measure of NLO activity. nih.govmdpi.com

While no experimental NLO data for this compound derivatives are currently available, the table below presents the calculated NLO properties of some D-π-A molecules, illustrating the range of values that can be achieved with this molecular design approach.

Molecule TypeFirst Hyperpolarizability (βtot) (esu)Second Hyperpolarizability (γtot) (esu)Reference
Indacenodithiophene-based D-π-Aup to 4.653 × 10⁻²⁷up to 9.472 × 10⁻³² nih.gov
Non-Fullerene DTS(FBTTh2)2-Based D-π-Aup to 13.44 × 10⁻²⁷up to 3.66 × 10⁻³¹ nih.gov

These values are from theoretical calculations on different D-π-A systems and are presented for comparative purposes.

Potential as Building Blocks for Complex Organic Architectures and Ligands in Coordination Chemistry

The dual functionality of the 1,4-dioxocine ring and the carbaldehyde group makes this compound a versatile building block for the synthesis of more complex molecules. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and a variety of condensation and coupling reactions.

In the context of coordination chemistry, the carbaldehyde group can be readily converted into a Schiff base by reaction with a primary amine. Schiff bases are a well-known class of ligands that can coordinate to a wide variety of metal ions, forming stable metal complexes. researchgate.netresearchgate.net By using a diamine, a bidentate ligand can be formed, which can then be used to create coordination polymers or metal-organic frameworks (MOFs). mdpi.com The flexible 1,4-dioxocine backbone could impart interesting structural properties to the resulting coordination compounds, potentially leading to materials with novel catalytic or sorption properties.

Furthermore, the 1,4-dioxocine unit itself has been used as a component in the synthesis of larger, cage-like molecules and other complex architectures. researchgate.net The ability to functionalize this scaffold via the carbaldehyde group opens up numerous possibilities for creating intricate three-dimensional structures.

Contributions to Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule possesses several features that make it a candidate for use in supramolecular self-assembly.

The oxygen atoms in the dioxocine ring and the carbaldehyde group can act as hydrogen bond acceptors. sioc-journal.cn If the molecule is modified to include a hydrogen bond donor, it could self-assemble into well-defined supramolecular structures. For example, conversion of the carbaldehyde to a primary alcohol would introduce a hydroxyl group capable of acting as a hydrogen bond donor.

The aromatic character of the double bonds within the 1,4-dioxocine ring suggests that it could participate in π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules. sci-hub.se The combination of hydrogen bonding and π-π stacking could lead to the formation of complex and functional supramolecular architectures, such as nanotubes or vesicles. The study of self-assembly in similar dioxyphenylene bridged molecules has shown that the length of spacer chains can have a significant impact on the resulting supramolecular structures. sioc-journal.cn

Future Research Directions in 1,4 Dioxocine 6 Carbaldehyde Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of 1,4-dioxocine-6-carbaldehyde and its derivatives is a fundamental challenge that needs to be addressed to enable further research. Future efforts should focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue involves the adaptation of ring-closing metathesis (RCM) reactions. The use of catalysts like Grubbs' second-generation catalyst has proven effective in the synthesis of related coumarin-annulated dioxocine scaffolds. researchgate.net A potential synthetic strategy could involve the RCM of a precursor containing two vinyl ether moieties and an aldehyde group. The development of sustainable catalytic systems, such as those based on earth-abundant metals or recyclable nanocatalysts, would be a significant advancement. beilstein-journals.org For instance, the use of a Ni-chitosan nanocatalyst has been demonstrated for the eco-friendly synthesis of other heterocyclic scaffolds. beilstein-journals.org

Another approach could be the condensation of appropriate precursors. For example, the reaction between salicylaldehydes and epichlorohydrin (B41342) has been used to synthesize 3,6-epoxy chemsynthesis.comnih.govdioxocines. researchgate.net Investigating analogous condensation strategies to form the 1,4-dioxocine ring of the target molecule is a worthwhile endeavor. Furthermore, exploring one-pot syntheses from readily available starting materials would enhance the efficiency and sustainability of the process.

Synthetic Approach Potential Catalysts/Reagents Key Advantages Relevant Findings for Related Compounds
Ring-Closing Metathesis (RCM)Grubbs' Catalysts, Earth-Abundant Metal CatalystsHigh efficiency, functional group toleranceSuccessful synthesis of coumarin-annulated dioxocines. researchgate.net
Catalytic CondensationPhase-transfer catalysts, Lewis acidsAtom economy, potential for one-pot reactionsEfficient synthesis of 3,6-epoxy chemsynthesis.comnih.govdioxocines from salicylaldehydes. researchgate.net
Sustainable CatalysisNi-chitosan nanocatalystEco-friendly, recyclable catalystGreen synthesis of C5–C6-unsubstituted 1,4-dihydropyridines. beilstein-journals.org

Exploration of Novel Reactivity Modes and Catalytic Transformations

The aldehyde functional group in this compound is a versatile handle for a plethora of chemical transformations. Future research should aim to explore its reactivity in both known and novel reaction pathways.

Investigating the diastereoselectivity of nucleophilic additions to the carbaldehyde is a crucial area of study. The conformation of the flexible eight-membered dioxocine ring is likely to influence the stereochemical outcome of such reactions. Studies on related heterocyclic aldehydes, such as 6-methyl-1-oxa-4-thiaspiro[4.5]dec-6-ene-7-carbaldehyde, have shown that the nature of the nucleophile can significantly alter the diastereoselectivity. acs.org A systematic study with various nucleophiles would provide valuable insights into the facial selectivity of the aldehyde.

Furthermore, the development of catalytic transformations utilizing this compound as a substrate is highly desirable. This could include asymmetric catalysis to produce enantiomerically enriched derivatives. The unique electronic and steric properties of the dioxocine ring could lead to novel reactivity in reactions such as aldol (B89426) condensations, Wittig reactions, and transition-metal-catalyzed cross-coupling reactions. The development of manganese-catalyzed C-H amination reactions for other complex molecules suggests the potential for functionalizing the dioxocine ring itself. google.com

Integration of Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of this compound. Future research should leverage advanced computational modeling to guide experimental efforts.

Furthermore, computational models can be used to predict the electronic properties, spectroscopic signatures (NMR, IR, UV-Vis), and potential reactivity of the molecule and its derivatives. The PM6 semiempirical method has been applied to model the solid-state properties of a wide range of organic compounds and could be a useful tool in this context. nih.gov This predictive capability will be invaluable for the rational design of new derivatives with specific desired properties.

Computational Method Application Key Insights for Related Systems
Molecular MechanicsConformational analysisIdentification of interconverting conformations in a calixarene-dioxocine. acs.org
Density Functional Theory (DFT)Stable conformations, energy barriers, electronic propertiesElucidation of stable conformations in dinaphtho researchgate.netchemsynthesis.comdioxocin derivatives. researchgate.net
Semi-empirical Methods (e.g., PM6)Solid-state property predictionAccurate prediction of geometries for a wide range of organic solids. nih.gov

Design and Synthesis of Highly Functionalized and Tunable this compound Derivatives

The ability to introduce a variety of functional groups onto the 1,4-dioxocine scaffold is key to unlocking its potential in materials science and medicinal chemistry. Future research should focus on the design and synthesis of highly functionalized and tunable derivatives.

This can be achieved by starting with substituted precursors in the synthetic routes mentioned in section 8.1. For instance, using substituted diols or aldehydes in condensation reactions could lead to a diverse library of derivatives. The synthesis of functionalized 1,4-dioxanes from corresponding epoxides demonstrates the feasibility of this approach. enamine.net

Post-synthetic modification of the this compound core is another important strategy. The aldehyde group itself can be converted into a wide range of other functional groups, such as carboxylic acids, alcohols, amines, and nitriles. Additionally, methods for the direct C-H functionalization of the dioxocine ring would be highly valuable for introducing substituents at specific positions. The synthesis of tetrasubstituted tribenzo chemsynthesis.comacs.orgdioxocine-7,8-dicarbonitriles highlights the potential for extensive functionalization of related ring systems. researchgate.net The rational design of these derivatives, guided by computational predictions, could lead to compounds with tailored electronic, optical, or biological properties. eie.gr

Exploration of Intermolecular Interactions and Supramolecular Assembly Applications

The unique structural and electronic features of this compound make it an interesting building block for supramolecular chemistry. Future research should investigate its intermolecular interactions and potential applications in the construction of self-assembled architectures.

The presence of oxygen atoms and the aldehyde group provides sites for hydrogen bonding and other non-covalent interactions. X-ray crystallography and computational studies will be essential to understand how these molecules pack in the solid state and interact in solution. Studies on related systems, such as pyrimidine (B1678525) amino acid derivatives, have revealed the formation of 1D supramolecular polymers through hydrogen bonding. bohrium.com

The rigid yet flexible nature of the dioxocine ring could also be exploited in the design of molecular tweezers and clefts for host-guest chemistry. researchgate.netresearchgate.net By incorporating this compound into larger macrocyclic structures, it may be possible to create receptors for specific guest molecules. The principles of supramolecular secondary assembly, as demonstrated with amphiphilic calixarenes, could be applied to create complex nanostructures such as nanorods, nanoparticles, and nanofibers with potential applications in bioimaging and drug delivery. sioc-journal.cn Furthermore, the incorporation of this moiety into electrochromic materials could be explored for applications in smart coatings. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.